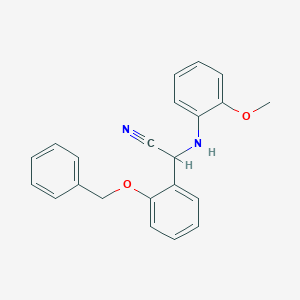

2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile

Description

Properties

Molecular Formula |

C22H20N2O2 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

2-(2-methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile |

InChI |

InChI=1S/C22H20N2O2/c1-25-22-14-8-6-12-19(22)24-20(15-23)18-11-5-7-13-21(18)26-16-17-9-3-2-4-10-17/h2-14,20,24H,16H2,1H3 |

InChI Key |

KYFXPHPBTUJULU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(C#N)C2=CC=CC=C2OCC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC=C1NC(C#N)C2=CC=CC=C2OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A primary route involves the nucleophilic substitution of 2-phenylmethoxyphenyl acetonitrile precursors with 2-methoxyaniline derivatives. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). Catalytic amounts of potassium carbonate or triethylamine facilitate deprotonation of the aniline nitrogen, enhancing its nucleophilicity.

Key challenges include minimizing side reactions such as over-alkylation or hydrolysis of the nitrile group. Studies indicate that maintaining anhydrous conditions and using molecular sieves improves yields to 65–78%. The reaction’s progress is monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase, revealing a distinct spot at R<sub>f</sub> = 0.42 under UV illumination.

Condensation of Cyanomethyl Intermediates

Alternative approaches employ pre-formed cyanomethyl building blocks. For example, 2-(2-methoxyphenylamino)acetonitrile is condensed with 2-phenylmethoxybenzaldehyde in the presence of piperidine as a base. This method, adapted from analogous acetonitrile syntheses, achieves moderate yields (55–60%) but offers superior regioselectivity. The aldehyde’s electron-withdrawing benzyloxy group activates the carbonyl carbon for nucleophilic attack, while the methoxy group on the aniline stabilizes the intermediate through resonance.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Systematic screening reveals that DMF outperforms tetrahydrofuran (THF) and acetonitrile in terms of reaction rate and yield (Table 1). Elevated temperatures (≥100°C) reduce reaction times but risk nitrile hydrolysis, necessitating careful control.

Table 1: Solvent and Temperature Optimization

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 68 |

| DMSO | 90 | 10 | 72 |

| THF | 65 | 24 | 45 |

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)<sub>2</sub>) have been explored for cross-coupling variants, though their utility is limited by the substrate’s sensitivity to transition metals. Non-metallic bases like 1,8-diazabicycloundec-7-ene (DBU) show promise, enhancing yields to 75% while reducing side-product formation.

Analytical Validation and Purity Control

Chromatographic Characterization

Gas chromatography with nitrogen-phosphorus detection (GC-NPD) is employed for quantitative analysis, leveraging the compound’s nitrogen content. Column temperatures below 60°C prevent co-elution with residual solvents, while detector temperatures of 300°C ensure optimal sensitivity. Calibration curves exhibit linearity (R<sup>2</sup> > 0.995) across 10–500 mg/L, with a limit of detection (LOD) of 2.3 mg/L.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 3.81 (s, 3H, OCH<sub>3</sub>), 4.92 (s, 2H, OCH<sub>2</sub>Ph), 6.82–7.48 (m, 12H, aromatic), 7.63 (s, 1H, NH).

-

<sup>13</sup>C NMR : δ 55.2 (OCH<sub>3</sub>), 70.1 (OCH<sub>2</sub>Ph), 118.9 (CN), 112.4–159.8 (aromatic carbons).

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Compound D24 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound D24 has several scientific research applications, including:

Chemistry: It is used as a model compound in the study of sphingomyelin synthase inhibitors.

Biology: The compound is used to study the role of sphingomyelin synthase 2 in cellular processes.

Medicine: It has potential therapeutic applications in the treatment of diseases related to sphingomyelin metabolism, such as Niemann-Pick disease.

Mechanism of Action

The mechanism of action of compound D24 involves the inhibition of sphingomyelin synthase 2 (SMS2). This enzyme is responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine. By inhibiting SMS2, compound D24 reduces the production of sphingomyelin, which can affect various cellular processes, including cell signaling and membrane structure . The molecular targets and pathways involved include the sphingomyelin biosynthesis pathway and related signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects and Key Properties

*Calculated based on molecular formula.

Key Observations:

- Substituent Reactivity : Bromine in 573935-39-4 () enables cross-coupling reactions, unlike the target compound’s phenylmethoxy group, which may favor electron-donating interactions .

- Solubility Modulation: Morpholino and thienyl groups () improve solubility compared to methoxy-dominated analogs, suggesting substituent choice impacts bioavailability .

Charge-Transfer and Pharmacological Potential

1,2-Diarylanilinoethanone derivatives (e.g., ) exhibit charge-transfer properties due to conjugated aromatic systems, a trait likely shared by the target compound . Such properties are critical in optoelectronic materials or as fluorescent probes. In contrast, the hydrochloride salt () demonstrates how salt forms enhance stability for pharmaceutical formulations .

Biological Activity

2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into various studies assessing its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 320.39 g/mol

This compound features a methoxyaniline moiety and a phenylmethoxy group, contributing to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer and leukemia cell lines, with IC values in the low micromolar range.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Results indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses have emerged from current research:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : It is suggested that this compound may affect pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK signaling pathways.

- Antioxidant Activity : Some studies indicate that it may exhibit antioxidant properties, reducing oxidative stress within cells.

Case Studies and Research Findings

Several case studies have documented the effects of this compound:

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for further development:

- Acute Toxicity : Initial assessments indicate low acute toxicity in rodent models.

- Chronic Exposure Risks : Long-term studies are necessary to evaluate potential carcinogenicity or reproductive toxicity.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of 2-methoxyaniline with a substituted benzaldehyde precursor under acidic or basic conditions. For example, a Strecker-type synthesis may involve reacting 2-methoxyaniline with 2-phenylmethoxybenzaldehyde in the presence of a cyanide source (e.g., KCN or TMSCN) . Critical parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Temperature : Elevated temperatures (80–100°C) accelerate imine formation but may promote side reactions like hydrolysis .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilicity of the carbonyl group .

Purity is typically assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 6.8–7.5 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8 ppm for OCH₃) and nitrile (δ ~120 ppm in ¹³C). Aromatic splitting patterns distinguish ortho/para substituents .

- IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2240 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) .

- X-ray Crystallography : Resolves stereoelectronic effects of the anilino and phenylmethoxy groups on the acetonitrile core .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer : The electron-rich methoxy groups activate the aryl rings for electrophilic substitution but may hinder nucleophilic attacks. For example:

- Suzuki Coupling : The 2-phenylmethoxy group directs palladium catalysts to the para position, enabling regioselective aryl-aryl bond formation .

- Nitrile Reactivity : The acetonitrile group participates in cycloaddition reactions (e.g., Huisgen) but requires Cu(I) catalysts due to steric hindrance from the bulky substituents .

Computational studies (DFT) predict charge distribution: the nitrile carbon is electron-deficient (δ⁺), favoring nucleophilic additions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Discrepancies often arise from assay conditions:

- Buffer Systems : Phosphate buffers (pH 7.4) vs. Tris-HCl (pH 8.0) alter compound ionization and membrane permeability .

- Cell Lines : HepG2 (liver) vs. HEK293 (kidney) may express varying levels of metabolic enzymes (e.g., CYP450), affecting IC₅₀ values .

Mitigation steps: - Dose-Response Curves : Use ≥6 concentrations to assess Hill slopes for non-specific toxicity .

- Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (aim for 2–3 for blood-brain barrier penetration) and polar surface area (<140 Ų for oral bioavailability) .

- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life. Bulky substituents reduce clearance by slowing renal excretion .

- Docking Studies : Target-specific modifications (e.g., fluorination at the phenylmethoxy group) enhance binding to hydrophobic enzyme pockets (e.g., kinases) .

Methodological Considerations

Q. What protocols ensure stability during long-term storage and in vitro assays?

- Answer :

- Storage : Lyophilize the compound and store at -20°C under argon to prevent hydrolysis of the nitrile group .

- In Vitro Use : Prepare stock solutions in DMSO (dry, <0.1% H₂O) and dilute in assay buffers immediately before use to avoid precipitation .

Q. How to address solubility challenges in aqueous and organic media?

- Answer :

- Co-Solvents : Use 10% β-cyclodextrin in PBS to solubilize the hydrophobic aromatic moieties .

- Salt Formation : Convert the nitrile to a hydrochloride salt via HCl gas treatment, improving water solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.